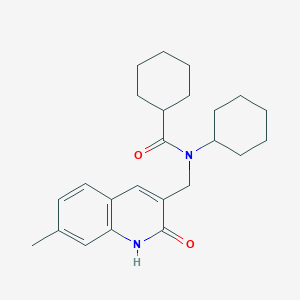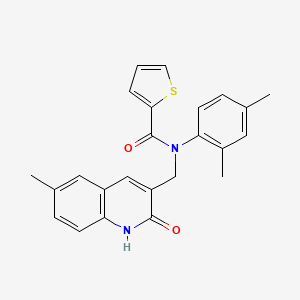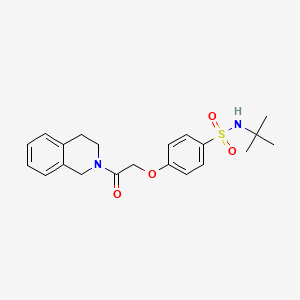
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide, also known as CCG-203971, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. Additionally, this compound has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has several advantages for lab experiments. This compound has been shown to possess high purity and stability, which makes it suitable for various biological assays. Additionally, the synthesis of this compound is relatively straightforward and can be optimized for high yield and purity. However, there are also some limitations to the use of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide in lab experiments. For example, this compound may have off-target effects that could confound experimental results. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental contexts.
未来方向
There are several future directions for the study of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide. One potential direction is to further investigate the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, more research is needed to determine the efficacy and safety of this compound in animal models and clinical trials. Furthermore, the development of novel analogs of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide could lead to the discovery of more potent and selective compounds for various biological applications.
合成方法
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with 2-hydroxy-7-methylquinoline in the presence of thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with cyclohexylamine to form the desired product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
科学研究应用
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, this compound has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-17-12-13-19-15-20(23(27)25-22(19)14-17)16-26(21-10-6-3-7-11-21)24(28)18-8-4-2-5-9-18/h12-15,18,21H,2-11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKBLTNSIHLWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)

![2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7693942.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7693950.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7693958.png)







![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)
